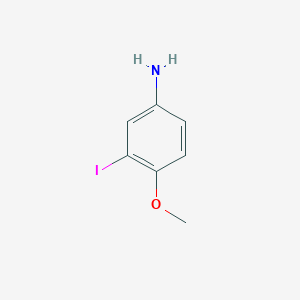
3-Iodo-4-methoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as direct alkylation and displacement reactions. For instance, the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils involves alkylation and displacement of amino groups, which could be relevant for synthesizing 3-Iodo-4-methoxyaniline derivatives . Additionally, the synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from 4-methoxyaniline suggests a multi-step process that could potentially be adapted for the synthesis of 3-Iodo-4-methoxyaniline .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Iodo-4-methoxyaniline has been studied using various spectroscopic techniques. For example, the molecular structure, vibrational, UV, and NMR spectra of 3-methoxyaniline were investigated using Hartree–Fock and density functional theory methods . These studies provide a foundation for understanding the molecular structure of 3-Iodo-4-methoxyaniline.
Chemical Reactions Analysis
The chemical reactivity of methoxyaniline derivatives is highlighted in several studies. The electropolymerization of o-methoxyaniline to produce optically active poly(o-methoxyaniline) demonstrates the potential for 3-Iodo-4-methoxyaniline to participate in polymerization reactions . Additionally, the synthesis of flavylium ions and their reactivity in aqueous solutions could be analogous to reactions involving 3-Iodo-4-methoxyaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyaniline derivatives have been characterized in several studies. For example, the antimicrobial activities of a zinc(II) complex with 4-methoxyaniline were evaluated, suggesting potential biological activities for 3-Iodo-4-methoxyaniline . The study of a 4-methoxyanilinium compound undergoing a structural phase transition and exhibiting ferroelectric properties indicates the potential for diverse physical properties in 3-Iodo-4-methoxyaniline .
Wissenschaftliche Forschungsanwendungen
Environmental Applications :
- Methoxyanilines, derivatives of aniline like 3-Iodo-4-methoxyaniline, are important chemical precursors in dye and pharmaceutical industries. However, wastewater containing these compounds can be highly toxic and carcinogenic. Research by Chaturvedi and Katoch (2020) evaluated the Fenton-like oxidation process for the degradation of methoxyanilines using Laterite soil as an alternative iron source. This method showed promise in treating wastewater containing toxic chemicals (Chaturvedi & Katoch, 2020).
Materials Science and Chemistry :
- Tsuchimoto et al. (2016) studied the luminescence properties of N-(3,5-diXsalicylidene)-2-methoxyaniline crystals (where X includes iodo). They found that these compounds exhibit fluorescence in the solid state, indicating potential applications in materials science, particularly in the development of fluorescent materials (Tsuchimoto et al., 2016).
- Conreaux et al. (2008) demonstrated the use of various 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles, showing their potential in organic chemistry and pharmaceutical synthesis (Conreaux, Belot, Desbordes, Monteiro, & Balme, 2008).
- MacInnes and Funt (1988) discovered that poly-o-methoxyaniline is a new soluble conducting polymer with promising applications in electronics and material science (MacInnes & Funt, 1988).
Biomedical Research :
- Obaleye et al. (2016) synthesized a zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline and investigated its antimicrobial activities. This indicates potential applications in the development of antimicrobial agents (Obaleye, Tella, Obiyenwa, Simon, & Olawale, 2016).
Pharmaceutical Chemistry :
- Zhi et al. (2005) synthesized numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils, indicating the use of methoxyaniline derivatives in the development of new pharmaceutical compounds, particularly as inhibitors of bacterial DNA polymerase (Zhi, Long, Manikowski, Brown, Tarantino, Holm, Dix, Wright, Foster, Butler, Lamarr, Skow, Motorina, Lamothe, & Storer, 2005).
Safety And Hazards
3-Iodo-4-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-iodo-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPNLGCUIGEZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622075 | |
| Record name | 3-Iodo-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methoxyaniline | |
CAS RN |
74587-12-5 | |
| Record name | 3-Iodo-4-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74587-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


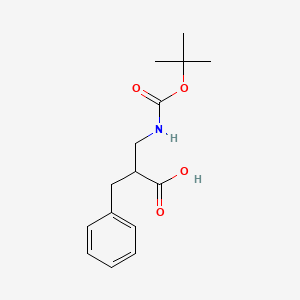
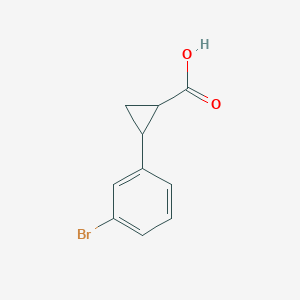
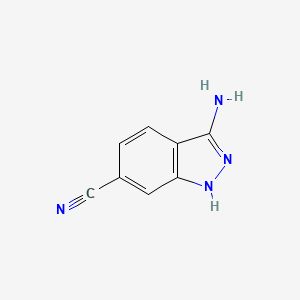
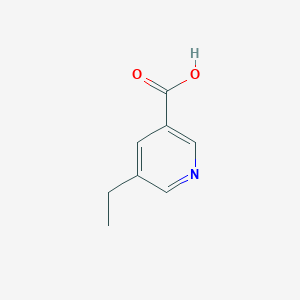


![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

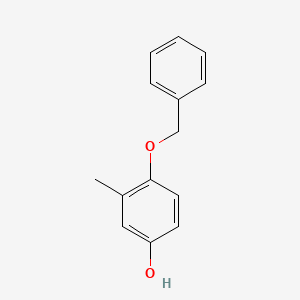
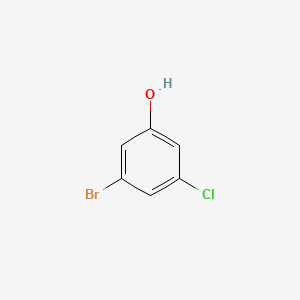
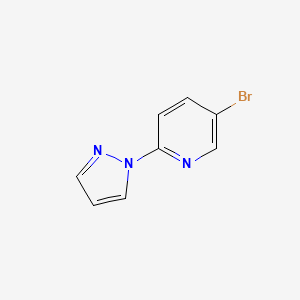

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)